molecular formula C16H20N4 B8139274 3-Phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]

3-Phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]

Cat. No.: B8139274
M. Wt: 268.36 g/mol
InChI Key: FOHHFPKDRQVDDE-UHFFFAOYSA-N
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Description

3-Phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] is a complex organic compound featuring a spirocyclic structure. This compound belongs to the class of imidazo[1,2-a]pyrazines, which are nitrogen-containing heterocycles known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] typically involves multi-step organic reactions[_{{{CITATION{{{2{Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-[2,1 ...](https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra03318f). One common approach is the cyclization of appropriate precursors under specific conditions, such as refluxing in solvents like 1,4-dioxane[{{{CITATION{{{2{Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-2,1 .... The reaction conditions are carefully controlled to ensure the formation of the desired spirocyclic structure[{{{CITATION{{{_2{Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-2,1 ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-2,1 ...[{{{CITATION{{{_1{Pyrrolopyrazine derivatives: synthetic approaches and biological ...](https://link.springer.com/article/10.1007/s00044-021-02792-9).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology: The biological activities of imidazo[1,2-a]pyrazines include antimicrobial, anti-inflammatory, and antitumor properties. This compound may be studied for its potential biological activities and as a lead compound in drug discovery.

Medicine: Due to its structural complexity and biological activity, this compound may be investigated for its therapeutic potential. It could be used in the development of new drugs targeting various diseases.

Industry: In the chemical industry, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism by which 3-Phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyrazines: These compounds share a similar core structure and exhibit similar biological activities.

  • Pyrrolopyrazines: These compounds also contain nitrogen-containing heterocycles and have been studied for their biological activities.

Uniqueness: 3-Phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] is unique due to its spirocyclic structure, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-phenylspiro[6,7-dihydro-5H-imidazo[1,2-a]pyrazine-8,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-2-4-13(5-3-1)14-12-18-15-16(6-8-17-9-7-16)19-10-11-20(14)15/h1-5,12,17,19H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHHFPKDRQVDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=NC=C(N3CCN2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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